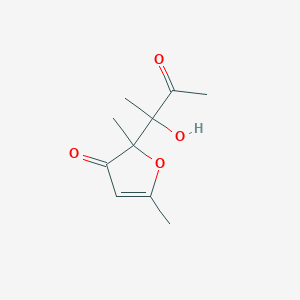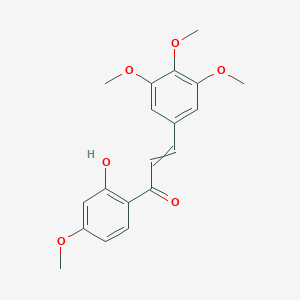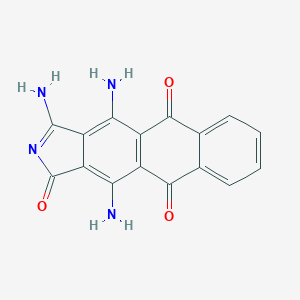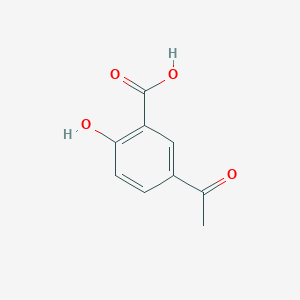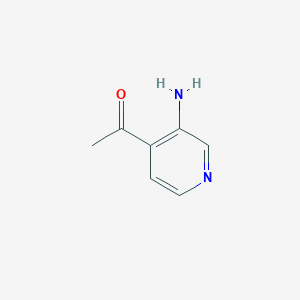
4-Fosfonocrotonato de trietilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Triethyl 4-phosphonocrotonate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Triethyl 4-phosphonocrotonate primarily targets enzymes involved in DNA polymerization, such as HIV-1 reverse transcriptase. It is also used in the synthesis of GPR40 agonists and mGlu4R agonists, which are involved in glucose metabolism and neurotransmission, respectively .
Mode of Action
The compound interacts with its targets by acting as a reactant in various biochemical reactions. For instance, in the case of HIV-1 reverse transcriptase, it serves as a leaving group, facilitating the polymerization process. This interaction can inhibit the enzyme’s activity, thereby affecting viral replication .
Biochemical Pathways
Triethyl 4-phosphonocrotonate affects pathways related to DNA synthesis and repair, glucose metabolism, and neurotransmission. By inhibiting HIV-1 reverse transcriptase, it disrupts the viral replication cycle. In glucose metabolism, GPR40 agonists enhance insulin secretion, while mGlu4R agonists modulate neurotransmitter release, impacting neural signaling .
Pharmacokinetics
The pharmacokinetics of Triethyl 4-phosphonocrotonate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally bioavailable, meaning it can be effectively absorbed through the gastrointestinal tract. Its distribution within the body ensures it reaches the target sites, while its metabolism and excretion determine its duration of action and potential side effects .
Result of Action
At the molecular level, Triethyl 4-phosphonocrotonate’s action results in the inhibition of specific enzymes, leading to disrupted biochemical processes. For example, inhibiting HIV-1 reverse transcriptase prevents viral replication, while modulating GPR40 and mGlu4R receptors affects glucose metabolism and neurotransmission. These molecular changes translate to cellular effects such as reduced viral load and improved insulin secretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of Triethyl 4-phosphonocrotonate. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action, affecting overall therapeutic outcomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl 4-phosphonocrotonate can be synthesized through the reaction of ethyl 4-bromocrotonate with triethyl phosphite. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of triethyl 4-phosphonocrotonate generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 4-phosphonocrotonate primarily undergoes carbon-carbon bond formation reactions. It is used in various coupling reactions, such as the Nozaki-Hiyama-Kishi coupling, which is a stereoselective method for forming carbon-carbon bonds .
Common Reagents and Conditions
Common reagents used in reactions with triethyl 4-phosphonocrotonate include organometallic compounds and catalysts. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving triethyl 4-phosphonocrotonate depend on the specific reaction and reagents used. For example, in the Nozaki-Hiyama-Kishi coupling, the product is a complex organic molecule with a newly formed carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl phosphonoacetate: Used in similar carbon-carbon bond formation reactions.
Diethyl cyanomethylphosphonate: Another phosphonate compound used in organic synthesis.
Triethyl 2-phosphonopropionate: Similar in structure and used in similar reactions.
Uniqueness
Triethyl 4-phosphonocrotonate is unique due to its specific structure, which allows it to participate in stereoselective coupling reactions. Its ability to act as a leaving group in DNA polymerization also sets it apart from other phosphonate compounds .
Propiedades
IUPAC Name |
ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLODBXSCRTXFG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42516-28-9, 10236-14-3 | |
| Record name | NSC100748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is triethyl 4-phosphonocrotonate utilized in the synthesis of alkaloid precursors?
A1: Triethyl 4-phosphonocrotonate plays a crucial role in constructing the vinyl epoxide precursors needed for synthesizing hydroxylated piperidine and pyrrolidine systems []. These systems serve as vital building blocks for several classes of alkaloids like pyrrolizidine, indolizidine, and quinolizidine. Specifically, triethyl 4-phosphonocrotonate is reacted with aldehydes derived from N-Cbz protected amino alcohols under Horner-Wadsworth-Emmons olefination conditions. This reaction, facilitated by lithium hydroxide and 4 Å molecular sieves in refluxing tetrahydrofuran, yields (E,E)-dienoate compounds []. These dienoates are subsequently transformed into the desired vinyl epoxides through a series of reactions, ultimately leading to the target alkaloid precursors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





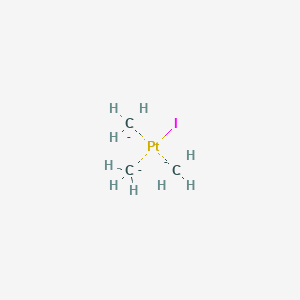


![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
